Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Description

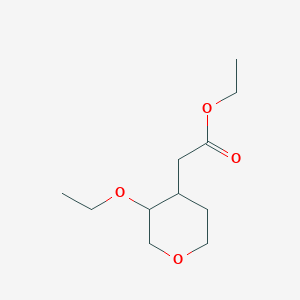

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-ethoxyoxan-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-3-14-10-8-13-6-5-9(10)7-11(12)15-4-2/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXQFDSQCCUSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1COCCC1CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-(3-ethoxyoxan-4-yl)acetate synthesis pathway

An In-depth Technical Guide to a Proposed Synthesis Pathway for Ethyl 2-(3-ethoxyoxan-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed four-step synthesis for this compound, a substituted tetrahydropyran derivative. As no direct synthesis has been reported in the literature for this specific compound, this guide details a plausible pathway based on well-established and analogous chemical transformations. The proposed route commences with the commercially available starting material, tetrahydropyran-4-one.

The synthesis is structured into the following key stages:

-

α-Bromination: Introduction of a bromine atom at the alpha position to the carbonyl group of tetrahydropyran-4-one.

-

Williamson Ether Synthesis: Nucleophilic substitution of the bromine atom with an ethoxy group.

-

Horner-Wadsworth-Emmons Olefination: Reaction of the resulting ketone with a phosphonate ylide to introduce the ethyl acetate moiety.

-

Catalytic Hydrogenation: Reduction of the exocyclic double bond to yield the final saturated product.

Each step is detailed with a comprehensive experimental protocol, a summary of quantitative data in a tabular format, and a visual representation of the workflow using Graphviz diagrams.

The multi-step synthesis transforms a simple cyclic ketone into the target molecule through a series of reliable and high-yielding reactions.

An In-depth Technical Guide on Ethyl 2-(3-ethoxyoxan-4-yl)acetate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Whitepaper on the Chemical Properties and Experimental Protocols of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Executive Summary

This technical guide provides a detailed overview of the known chemical properties, experimental protocols, and potential biological significance of this compound. Due to the highly specific and likely novel nature of this compound, publicly available data is limited. This document synthesizes the available information on structurally related compounds to infer potential characteristics and provides generalized experimental frameworks that would be applicable for its synthesis and analysis. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving novel ester compounds.

Chemical Properties

There is currently no publicly available, experimentally determined data for the specific chemical properties of this compound. The following table summarizes key chemical properties of the closely related and well-documented compound, Ethyl Acetate, to provide a baseline for expected characteristics. It is critical to note that these values are for a different molecule and should be used with caution as estimations for the target compound.

| Property | Value (for Ethyl Acetate) | Citation |

| Molecular Formula | C4H8O2 | [1] |

| Molecular Weight | 88.11 g/mol | [2] |

| Boiling Point | 77.1 °C at 760 mmHg | [1] |

| Melting Point | -83.6 °C | [1] |

| Density | 0.902 g/cm³ | [1] |

| Flash Point | -4 °C | [1] |

| Water Solubility | 64 g/L (at 25 °C) | [1] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Characteristic fruity odor | [2][3] |

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not documented in public literature, a general synthetic approach can be proposed based on established organic chemistry principles. The synthesis would likely involve the esterification of 2-(3-ethoxyoxan-4-yl)acetic acid with ethanol or the alkylation of an appropriate precursor.

Proposed General Synthesis of a Structurally Related Compound

A representative synthesis for a substituted ethyl acetate, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, is described as follows: A mixture of 2-mercapto-3-phenylquinazolin-4(3H)-one (20 mmol) and anhydrous potassium carbonate (20 mmol) in dry DMF (30 mL) was stirred for 30 minutes. Subsequently, ethyl chloroacetate (20 mmol) was added. The reaction mixture was refluxed for 5 hours, then cooled to room temperature and poured into ice-cold water. The resulting white precipitate was filtered off and recrystallized from ethanol to yield the final product.[4]

General Protocol for Spectroscopic Analysis

To characterize a novel compound such as this compound, a standard battery of spectroscopic analyses would be required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential to confirm the chemical structure. For a related compound, the ¹H NMR spectrum showed characteristic signals for the aliphatic protons of the –CH₂COOCH₂CH₃ moiety.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify functional groups. The presence of a strong C=O absorption band would indicate the ester group.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound.

Potential Signaling Pathways and Biological Activity

There is no direct information regarding the biological activity or involvement in signaling pathways for this compound. However, substituted benzofuran-3-carbohydrazides, which can be synthesized from related 3-ethoxycarbonyl benzofurans, have shown activity against tuberculosis and antifungal activity against Candida albicans.[5] This suggests that novel esters, once synthesized, should be screened for a broad range of biological activities.

Safety and Handling

Specific safety and handling information for this compound is not available. The following guidelines are based on the properties of Ethyl Acetate and should be considered as general precautionary measures.

-

Hazards: Ethyl acetate is a highly flammable liquid and vapor that causes serious eye irritation and may cause drowsiness or dizziness.[6][7]

-

Handling: Handle in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces.[6][8][9] Use explosion-proof electrical, ventilating, and lighting equipment.[6][7] Take precautionary measures against static discharge.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6][9]

Visualizations

As there are no described signaling pathways or specific experimental workflows for this compound, a generalized workflow for the synthesis and characterization of a novel chemical entity is provided below.

References

- 1. solventis.net [solventis.net]

- 2. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 4. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. geneseo.edu [geneseo.edu]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Technical Guide: Ethyl 2-(3-ethoxyoxan-4-yl)acetate

CAS Number: 2104546-46-3

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-ethoxyoxan-4-yl)acetate. Due to the limited publicly available data for this specific compound, this document leverages information on the closely related analog, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS: 103260-44-2), to provide representative data and experimental context. The guide includes physicochemical properties, a detailed experimental protocol for a representative synthesis, and a conceptual workflow diagram. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a substituted tetrahydropyran derivative. The tetrahydropyran (oxan) ring system is a common scaffold in a variety of biologically active molecules and natural products.[1] The presence of both an ether and an ester functional group suggests potential applications as a synthetic intermediate in the development of more complex molecules. Compounds containing the tetrahydropyran motif have been explored for a range of biological activities, including as anti-inflammatory, antiviral, and anticancer agents.[2][3]

Due to the scarcity of specific data for this compound, this guide will focus on providing detailed information for the structurally similar and well-documented compound, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, as a representative analog.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 103260-44-2 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₆O₃ | --INVALID-LINK-- |

| Molecular Weight | 172.22 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 73-75 °C at 0.2 mmHg | --INVALID-LINK-- |

| Density | 1.0268 g/cm³ (at 13.4 °C) | --INVALID-LINK-- |

| Refractive Index | 1.4572 (at 13.4 °C) | --INVALID-LINK-- |

| Storage Temperature | Room Temperature, Inert atmosphere | --INVALID-LINK-- |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of the analogous compound, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, from Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate. This method illustrates a common synthetic route for this class of compounds.

Reaction: Hydrogenation of Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.

Materials:

-

Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (16.0 g, 94 mmol)

-

Palladium on carbon (Pd/C)

-

Ammonium formate (NH₄COOH)

-

Solvent (e.g., Ethanol)

Procedure:

-

To a solution of Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (16.0 g, 94 mmol) in a suitable solvent such as ethanol, add palladium on carbon (catalytic amount).

-

Add ammonium formate in portions to the reaction mixture.

-

Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate as a colorless oil.

Expected Yield: Quantitative (approximately 16.3 g).

Characterization: The product can be characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

MS (m/z): 173.2 [M+H]⁺

-

¹H NMR: Spectroscopic data can be found on public databases for CAS 103260-44-2.[4]

Mandatory Visualizations

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted ethyl tetrahydropyranyl-acetate, based on the representative protocol described above.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Ethyl 2-(3-ethoxyoxan-4-yl)acetate. Due to the absence of published experimental data for this specific molecule in readily accessible scientific literature, this document outlines the predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. It also details the standard experimental protocols required for such a characterization and presents a logical workflow for the spectroscopic analysis of a novel compound like this.

Predicted Spectroscopic Data

The spectroscopic signature of a molecule is a direct consequence of its structure. Based on the structure of this compound, we can predict the key features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

(Predicted for a standard NMR solvent like CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ (ethyl ester) | ~1.25 | Triplet | 3H | ~7.1 |

| -O-CH₂-CH₃ (ethyl ester) | ~4.15 | Quartet | 2H | ~7.1 |

| -CH₂-COO- | ~2.50 | Doublet | 2H | ~6.5 |

| -CH-CH₂-COO- (oxan-4-yl) | ~2.30 | Multiplet | 1H | - |

| -O-CH- (oxan-3-yl) | ~3.80 | Multiplet | 1H | - |

| Oxane ring protons | ~1.50 - 2.10 & ~3.40 - 4.00 | Multiplets | 6H | - |

| -O-CH₂-CH₃ (ethoxy group) | ~1.20 | Triplet | 3H | ~7.0 |

| -O-CH₂-CH₃ (ethoxy group) | ~3.50 | Quartet | 2H | ~7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

(Predicted for a standard NMR solvent like CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| -C=O (ester) | ~171 |

| -O-CH₂-CH₃ (ethyl ester) | ~61 |

| -CH₂-COO- | ~41 |

| -CH- (oxan-4-yl) | ~40 |

| -CH-O- (oxan-3-yl) | ~75 |

| Oxane ring carbons | ~25 - 70 |

| -O-CH₂-CH₃ (ethoxy group) | ~65 |

| -O-CH₂-CH₃ (ethyl ester) | ~14 |

| -O-CH₂-CH₃ (ethoxy group) | ~15 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1735 - 1750 | Strong, sharp absorption |

| C-O (ester) | ~1000 - 1300 | Strong, broad absorption |

| C-H (sp³) | ~2850 - 3000 | Medium to strong absorptions |

| C-O-C (ether) | ~1050 - 1150 | Strong absorption |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| Ion | m/z | Description |

| [M]⁺ | 216.13 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 171.10 | Loss of the ethoxy group from the ester |

| [M - COOCH₂CH₃]⁺ | 143.11 | Loss of the ethyl acetate group |

| [CH₃COOCH₂CH₃]⁺ | 88.05 | Fragment corresponding to ethyl acetate |

Experimental Protocols

The following are standard methodologies for the spectroscopic characterization of a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal interference in the IR region of interest. The solution is then placed in a liquid sample cell.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation useful for structural elucidation. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Technical Report: Analysis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Introduction

This technical guide was intended to provide an in-depth overview of the molecular structure, physicochemical properties, synthesis, and potential applications of Ethyl 2-(3-ethoxyoxan-4-yl)acetate for an audience of researchers, scientists, and drug development professionals. The "oxan" nomenclature refers to a tetrahydropyran ring system, a common motif in medicinal chemistry. The specified compound is an ethyl acetate derivative substituted at the alpha-carbon with a 3-ethoxy-tetrahydropyran-4-yl moiety.

Following a comprehensive search of chemical databases and the scientific literature, it has been determined that This compound is not a known or characterized compound. No records of its synthesis, physical properties, or spectroscopic data were found.

Molecular Structure Elucidation

The proposed structure, based on systematic IUPAC nomenclature, is depicted below.

-

Core Scaffold: Ethyl acetate

-

Substituent: A tetrahydropyran (oxane) ring attached via its 4-position to the alpha-carbon of the ethyl acetate.

-

Functionalization: An ethoxy group (-OCH₂CH₃) is present at the 3-position of the tetrahydropyran ring.

Systematic Name: Ethyl 2-(3-ethoxytetrahydropyran-4-yl)acetate Molecular Formula: C₁₁H₂₀O₄ SMILES (Stereochemistry Undefined): CCOC(=O)CC1CC(OCC)OC(C1)

Due to the absence of this molecule in the literature, no experimental data is available to confirm this structure or to assign any stereochemistry at the chiral centers (C3 and C4 of the oxane ring, and the alpha-carbon of the acetate).

Physicochemical and Spectroscopic Data

No experimental or predicted data for this compound could be retrieved. For a novel compound, these properties would typically be determined empirically after synthesis and purification.

Synthesis and Experimental Protocols

The synthesis of substituted tetrahydropyrans is well-documented in organic chemistry. General strategies often involve:

-

Intramolecular hydroalkoxylation of δ-hydroxy olefins.

-

Prins cyclization of homoallylic alcohols with aldehydes.

-

Intramolecular allylation of (Z)-allylsilanes onto aldehydes.

A hypothetical retrosynthetic analysis for this compound is presented below. This logical relationship illustrates a potential, though unverified, synthetic route.

Figure 1. A hypothetical retrosynthetic pathway for the target compound.

Disclaimer: This pathway is purely theoretical and has not been experimentally validated. The synthesis of the key intermediate, 3-ethoxytetrahydropyran-4-carbaldehyde, would itself be a multi-step process requiring careful stereochemical control.

Analysis of Related Compounds

While no information exists for the requested molecule, data is available for structurally related compounds that feature either the ethyl acetate group or a substituted oxane ring. It is crucial to note that the properties of these analogs cannot be directly extrapolated to the target compound.

Table 1: Physicochemical Data of Structurally Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (Predicted) | Reference |

| Ethyl 2-(oxan-4-yl)propanoate | C₁₀H₁₈O₃ | 186.25 | 1.6 | [1] |

| Ethyl 2-(oxan-4-yl)prop-2-enoate | C₁₀H₁₆O₃ | 184.23 | 1.5 | [2] |

As shown, even minor changes to the substituent on the ethyl acetate core lead to different molecular properties. The introduction of an ethoxy group, as requested in the target molecule, would further alter these characteristics, likely increasing polarity and hydrogen bond accepting capability.

Conclusion

The compound This compound is not described in the currently available scientific literature or chemical databases. Consequently, there is no technical data regarding its molecular properties, established experimental protocols for its synthesis, or documented biological activity. The information presented herein is based on the analysis of its putative structure derived from its IUPAC name and a review of general synthetic methods for related chemical scaffolds. Any research or development involving this molecule would first require its de novo synthesis and thorough characterization.

References

An In-depth Technical Guide on the Putative Compound Ethyl 2-(3-ethoxyoxan-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Ethyl 2-(3-ethoxyoxan-4-yl)acetate is not readily found in the current scientific literature and may represent a novel chemical entity. This guide, therefore, presents a theoretical overview based on established principles of organic chemistry and literature precedents for structurally similar compounds. The information herein is intended to provide a foundational understanding and potential synthetic strategies for researchers interested in this or related molecules.

Introduction

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a wide range of biological activities. The specific substitution pattern of an ethoxy group at the 3-position and an ethyl acetate moiety at the 4-position, as in the putative this compound, suggests a molecule with potential for stereochemical complexity and diverse chemical interactions. This guide explores the hypothetical discovery and history of this compound by proposing plausible synthetic pathways and discussing its potential chemical properties.

Chemical Properties and Data

While no experimental data for this compound exists in the public domain, its fundamental chemical properties can be calculated based on its structure.

| Property | Value |

| Molecular Formula | C11H20O4 |

| Molecular Weight | 216.27 g/mol |

| IUPAC Name | ethyl 2-(3-ethoxytetrahydro-2H-pyran-4-yl)acetate |

| CAS Number | Not available |

| Predicted LogP | 1.5 - 2.5 |

| Predicted Boiling Point | 250-300 °C at 760 mmHg |

| Predicted Density | 1.05 - 1.15 g/cm³ |

Proposed Synthetic Pathways

The synthesis of this compound would likely involve the construction of a 3,4-disubstituted tetrahydropyran ring system. Several strategies can be envisioned, primarily revolving around the formation of a key intermediate, such as a tetrahydropyran-4-one derivative, followed by the introduction of the ethyl acetate side chain.

A common and versatile approach to substituted tetrahydropyrans involves the use of tetrahydro-4H-pyran-4-one as a starting material or a key intermediate. This pathway can be broken down into three main stages: formation of a 3-ethoxy-tetrahydropyran-4-one, introduction of the acetate precursor, and subsequent esterification.

Experimental Protocol (Hypothetical):

-

Synthesis of 3-ethoxytetrahydro-2H-pyran-4-one: A potential route to this intermediate could involve an acid-catalyzed addition of ethanol to a suitable dihydropyranone precursor. Alternatively, an asymmetric Michael addition of ethanol to an α,β-unsaturated pyranone could establish the stereochemistry at the 3-position.

-

Introduction of the Acetate Side Chain via Wittig Reaction: The ketone at the 4-position can be converted to an exocyclic double bond with an attached ester group using a stabilized ylide in a Wittig reaction.

-

To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in dry tetrahydrofuran (THF) at 0 °C, a solution of 3-ethoxytetrahydro-2H-pyran-4-one (1.0 eq.) in THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 2-(3-ethoxy-3,6-dihydro-2H-pyran-4-yl)acetate.

-

-

Reduction of the Double Bond: The resulting α,β-unsaturated ester can be reduced to the saturated this compound.

-

The unsaturated ester (1.0 eq.) is dissolved in ethanol, and a catalytic amount of Palladium on carbon (10 mol%) is added.

-

The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, which can be further purified by distillation or chromatography.

-

An alternative method for introducing the ethyl acetate moiety is the Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone in the presence of zinc.

Experimental Protocol (Hypothetical):

-

Synthesis of 3-ethoxytetrahydro-2H-pyran-4-one: This intermediate is prepared as described in Pathway A.

-

Reformatsky Reaction:

-

Zinc dust (2.0 eq.) is activated with dilute HCl, washed with water, ethanol, and ether, and then dried under vacuum.

-

A solution of 3-ethoxytetrahydro-2H-pyran-4-one (1.0 eq.) and ethyl bromoacetate (1.5 eq.) in dry benzene or THF is added dropwise to a suspension of the activated zinc.

-

The mixture is heated to reflux for 2-4 hours.

-

After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

-

Dehydration and Reduction: The resulting β-hydroxy ester is then dehydrated to the α,β-unsaturated ester, followed by reduction as described in Pathway A.

Logical Relationships in Synthesis

The synthesis of this target molecule hinges on a logical progression of well-established organic reactions. The core principle is the disconnection of the target molecule into simpler, more readily available starting materials.

Potential Applications and Future Directions

Given the prevalence of the tetrahydropyran motif in biologically active molecules, this compound could serve as a valuable building block in drug discovery. The ester functionality provides a handle for further chemical modification, such as conversion to amides or other ester derivatives, allowing for the exploration of a diverse chemical space. The stereochemistry at the 3 and 4 positions would be of critical importance for any biological activity, and future synthetic efforts should focus on stereocontrolled methods to access specific isomers.

Researchers interested in this molecule should focus on the development of an efficient and stereoselective synthesis. Once synthesized, the compound could be screened against various biological targets to assess its potential as a therapeutic agent. Furthermore, its physical and chemical properties should be experimentally determined to provide a complete profile of this novel compound.

Conclusion

While the discovery and history of this compound are not documented, this technical guide provides a comprehensive theoretical framework for its synthesis and potential properties. The proposed synthetic pathways, based on well-established organic reactions, offer a starting point for any researcher aiming to synthesize this and related 3,4-disubstituted tetrahydropyran derivatives. The exploration of such novel chemical entities is crucial for the advancement of medicinal chemistry and drug development.

An In-Depth Technical Guide to Potential Research Areas for Ethyl 2-(3-ethoxyoxan-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of biologically active natural products, particularly those of marine origin.[1][2] The unique stereochemical and conformational properties of substituted tetrahydropyrans contribute to their ability to interact with various biological targets, making them attractive templates for drug discovery.[3] Ethyl 2-(3-ethoxyoxan-4-yl)acetate represents a novel, synthetically accessible molecule incorporating this key heterocyclic system. This technical guide aims to outline potential research avenues for this compound, providing hypothetical synthetic strategies, proposing areas of biological investigation, and detailing potential experimental workflows. While direct biological data for this compound is not currently available, the extensive research on related substituted tetrahydropyrans provides a strong foundation for its potential as a valuable tool in chemical biology and drug development.[1][3]

Potential Research Areas

The structural features of this compound, namely the substituted tetrahydropyran ring and the ethyl acetate side chain, suggest several promising areas for research and development.

Medicinal Chemistry and Drug Discovery

-

Antiproliferative Agents: Many natural products containing the tetrahydropyran moiety exhibit potent antiproliferative and cytotoxic activities.[1] this compound and its derivatives could be synthesized and screened against various cancer cell lines to identify potential anticancer agents.

-

Inhibitors of Dipeptidyl Peptidase-4 (DPP-4): Aryl amino-tetrahydropyrans have been identified as inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.[3] The synthesis of amino-derivatives of the core structure could lead to novel DPP-4 inhibitors.

-

HIV Protease Inhibitors: Cyclic ethers, including tetrahydrofurans and tetrahydropyrans, are crucial components of several HIV protease inhibitors.[4] The tetrahydropyran core of this compound could serve as a P2 ligand mimic in the design of new anti-HIV therapeutics.

-

Antibacterial and Antifungal Agents: The diverse biological activities of marine-derived tetrahydropyrans include antimicrobial effects.[5] Screening of this compound and its analogs against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.

Chemical Biology and Probe Development

The functional handles present in this compound (the ester and ether groups) provide opportunities for the development of chemical probes. Derivatization of these groups could allow for the attachment of fluorescent tags, biotin, or photoaffinity labels. Such probes would be invaluable for target identification and validation studies, helping to elucidate the mechanism of action of any observed biological activity.

Data Presentation: A Template for Future Findings

As this compound is a novel compound, no quantitative data currently exists. The following table is provided as a template for researchers to structure and summarize their future findings from biological screening assays.

| Assay Type | Target | Cell Line / Organism | IC50 / EC50 / MIC (µM) | Positive Control | Control IC50 / EC50 / MIC (µM) |

| Cytotoxicity | - | HCT-116 | Vinblastine | ||

| Cytotoxicity | - | HEP-2 | Vinblastine | ||

| Antibacterial | S. aureus | Ciprofloxacin | |||

| Antibacterial | E. coli | Ciprofloxacin | |||

| Antifungal | C. albicans | Fluconazole | |||

| Enzyme Inhibition | DPP-4 | Sitagliptin | |||

| Antiviral | HIV-1 Protease | Darunavir |

Experimental Protocols

The following are proposed, detailed methodologies for the synthesis and biological evaluation of this compound. These protocols are based on established methods for the synthesis and analysis of substituted tetrahydropyrans.[2][6]

Proposed Synthesis of this compound

This proposed synthesis is a multi-step process starting from a readily available precursor.

Step 1: Synthesis of a δ-hydroxy α,β-unsaturated ester

-

To a solution of a suitable protected 3-hydroxypropanal in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the α,β-unsaturated ester.

-

Deprotect the hydroxyl group using standard conditions (e.g., tetrabutylammonium fluoride for a silyl protecting group) to yield the δ-hydroxy α,β-unsaturated ester.

Step 2: Intramolecular Oxa-Michael Addition

-

Dissolve the δ-hydroxy α,β-unsaturated ester from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add a catalytic amount of a suitable base, such as sodium hydride (0.1 equivalents), at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the tetrahydropyran-4-ol derivative.

Step 3: Ethoxylation of the Tetrahydropyran-4-ol

-

To a solution of the tetrahydropyran-4-ol from Step 2 in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add iodoethane (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield this compound.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed human cancer cells (e.g., HCT-116, HEP-2) in 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium.

-

Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Vinblastine).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and initial biological evaluation of this compound.

Caption: Proposed workflow for synthesis and biological evaluation.

Generic Kinase Signaling Pathway

Should this compound demonstrate antiproliferative activity, investigation into its effects on common signaling pathways, such as kinase cascades, would be a logical next step. The following diagram illustrates a generic kinase signaling pathway that could be a potential target.

Caption: A generic kinase signaling pathway for investigation.

Conclusion

While this compound is a novel chemical entity, its core tetrahydropyran structure places it within a class of compounds with significant precedent in medicinal chemistry and natural product synthesis. The proposed research areas, synthetic protocols, and experimental workflows outlined in this guide provide a robust framework for initiating a comprehensive investigation into the chemical and biological properties of this promising molecule. The exploration of this compound and its derivatives has the potential to yield valuable insights and lead to the discovery of new therapeutic agents.

References

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Ethyl 2-(3-ethoxyoxan-4-yl)acetate solubility information

Executive Summary

This document addresses the request for an in-depth technical guide on the solubility of Ethyl 2-(3-ethoxyoxan-4-yl)acetate. A thorough and extensive search of public domain scientific literature, chemical databases, and patent repositories was conducted to gather all available information on this compound. The search aimed to identify quantitative solubility data, detailed experimental protocols for solubility determination, and any associated biological or chemical pathways to facilitate the creation of a comprehensive technical resource.

Despite a rigorous search, no specific data regarding the solubility, experimental protocols for its determination, or associated signaling pathways for this compound could be located in the available public records. The absence of information suggests that this compound may be a novel chemical entity, a specialized intermediate not widely reported, or that its properties are documented in proprietary internal research that is not publicly accessible.

Introduction to this compound

This compound is an organic molecule containing an oxane (tetrahydropyran) ring, an ethoxy group, and an ethyl acetate side chain. The core structure, an oxane ring, is a common motif in many natural products and synthetic compounds with biological activity. The ester and ether functionalities suggest that its solubility would likely be highest in a range of organic solvents. However, without experimental data, any discussion of its solubility properties remains purely speculative.

Solubility Data

A comprehensive search for quantitative solubility data for this compound in various solvents (aqueous and organic) and at different temperatures yielded no specific results. Publicly accessible databases and scientific literature do not contain entries detailing the solubility of this particular compound.

Consequently, the requested table summarizing quantitative solubility data cannot be provided.

Experimental Protocols for Solubility Determination

The absence of published solubility data for this compound means there are no specific, cited experimental protocols for its solubility determination. However, for the benefit of researchers wishing to determine this property, a generalized experimental workflow for assessing the solubility of a novel compound is outlined below. This protocol is based on standard laboratory practices.

Generalized Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., water, ethanol, DMSO, acetone, ethyl acetate)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Carefully extract an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of an appropriate solvent.

-

Quantify the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC.

-

Calculate the solubility of the compound in the original solvent, expressed in units such as mg/mL or mol/L.

This generalized protocol can serve as a starting point for the experimental determination of the solubility of this compound.

Visualizations

As no experimental workflows or biological pathways involving this compound are documented in the literature, diagrams for these aspects cannot be created. However, a logical workflow for the generalized solubility determination protocol described above is presented.

Caption: Generalized workflow for solubility determination.

Conclusion and Future Directions

There is a notable lack of publicly available information on the solubility and other physicochemical properties of this compound. For researchers and drug development professionals interested in this compound, it will be necessary to perform de novo experimental characterization. The generalized protocol and workflow provided in this document offer a standard methodology for determining the solubility of this and other novel chemical entities. Further research to characterize its full physicochemical profile would be a valuable contribution to the scientific community.

An In-depth Technical Guide on the Stability and Storage of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability profile and recommended storage conditions for Ethyl 2-(3-ethoxyoxan-4-yl)acetate. Due to the absence of specific stability data for this molecule in publicly available literature, this guide leverages established knowledge of its core functional groups: an oxetane ring and an ethyl acetate moiety. The principles outlined herein are intended to guide researchers in the proper handling, storage, and analytical assessment of this compound and structurally related molecules.

Chemical Structure and Functional Group Analysis

This compound incorporates two key functional groups that will dictate its stability:

-

Oxetane Ring: A four-membered cyclic ether. The ring strain and the presence of an electronegative oxygen atom make oxetanes susceptible to ring-opening reactions, particularly under acidic conditions. The substitution pattern on the ring is a critical determinant of its stability, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[1][2]

-

Ethyl Acetate Moiety: An ester functional group that is prone to hydrolysis. This reaction can be catalyzed by both acids and bases, with base-catalyzed hydrolysis (saponification) being irreversible and typically faster.[3]

The interplay of these two functional groups will define the overall stability profile of the molecule.

Predicted Stability Profile and Potential Degradation Pathways

The stability of this compound is expected to be influenced by temperature, pH, and the presence of light. A summary of the anticipated stability under various conditions is presented below.

Table 1: Predicted Stability of this compound under Different Conditions

| Condition | Moiety | Predicted Stability | Potential Degradation Products |

| Acidic (low pH) | Oxetane Ring | Low | Diol from ring-opening |

| Ethyl Acetate | Moderate | Acetic acid and ethanol (hydrolysis) | |

| Neutral (pH ~7) | Oxetane Ring | High | - |

| Ethyl Acetate | High | - | |

| Basic (high pH) | Oxetane Ring | High | - |

| Ethyl Acetate | Low | Acetate salt and ethanol (saponification) | |

| Elevated Temperature | Overall Molecule | Moderate to Low | Increased rate of degradation via all pathways |

| Oxidation | Overall Molecule | Moderate | Oxidized derivatives |

| Photostability | Overall Molecule | Likely Stable | Dependent on chromophores; testing recommended |

2.1. Potential Degradation Pathways

Two primary degradation pathways are anticipated for this compound:

-

Acid-Catalyzed Ring Opening of the Oxetane: In the presence of acid, the oxygen atom of the oxetane ring can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring-opening to form a diol.

-

Hydrolysis of the Ethyl Ester: This can occur under both acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible equilibrium reaction, while base-catalyzed hydrolysis is an irreversible process that yields an acetate salt and ethanol.[3]

These potential degradation pathways are illustrated in the diagram below.

Caption: Predicted degradation pathways of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[4] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen). | To prevent potential oxidation. |

| Container | Keep in a tightly sealed container.[4] | To prevent evaporation and exposure to moisture. |

| Light | Protect from light. | Although not definitively known, photostability should be assumed to be a factor until tested. |

| Incompatibilities | Avoid strong acids, strong bases, and oxidizing agents.[4] | These can catalyze degradation of the oxetane ring and/or the ethyl ester. |

For safe handling, it is recommended to use spark-free tools and work in a well-ventilated area.[4] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies (also known as stress testing) to identify potential degradation products and establish the intrinsic stability of the molecule.[5]

4.1. Forced Degradation (Stress Testing) Protocol

A typical forced degradation study involves subjecting the compound to conditions more severe than those it would experience during normal storage.[5][6]

Table 3: Example Forced Degradation Study Protocol

| Stress Condition | Reagents and Conditions | Time Points | Analytical Method |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 4, 8, 24 hours | HPLC-UV, LC-MS |

| Base Hydrolysis | 0.1 M NaOH at room temperature | 0, 1, 2, 4, 8 hours | HPLC-UV, LC-MS |

| Oxidation | 3% H₂O₂ at room temperature | 0, 2, 4, 8, 24 hours | HPLC-UV, LC-MS |

| Thermal | 80°C (solid state) | 1, 3, 7 days | HPLC-UV, LC-MS |

| Photostability | ICH Q1B conditions (UV/Vis light) | - | HPLC-UV, LC-MS |

The workflow for a typical stability study is depicted in the following diagram.

Caption: A typical workflow for conducting a stability study.

4.2. Analytical Methodologies

The development of a stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[7]

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing due to its ability to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[8] A reversed-phase C18 column with a mobile phase of acetonitrile and water or a suitable buffer is a good starting point for method development. UV detection would likely be suitable for this compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products formed during stress testing.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, confirming their identity.[8]

Conclusion

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. criver.com [criver.com]

- 7. ijsdr.org [ijsdr.org]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from Ethyl 2-(3-ethoxyoxan-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the starting material, Ethyl 2-(3-ethoxyoxan-4-yl)acetate. The following sections describe the synthetic pathways, experimental procedures, and expected outcomes for the preparation of key derivatives that can serve as building blocks in drug discovery and development.

Synthesis of the Starting Material: this compound

The starting material, while not commercially common, can be synthesized through a multi-step pathway starting from readily available precursors. A plausible route involves the formation of a substituted tetrahydropyran ring.

Protocol 1: Synthesis of this compound

This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis.

Step 1a: Protection of a suitable diol. A commercially available butane-1,2,4-triol is first protected at the 1- and 2-hydroxyl groups.

Step 1b: Alkylation of the remaining hydroxyl group. The remaining free hydroxyl group at the 4-position is then alkylated to introduce the ethoxy group.

Step 1c: Deprotection and cyclization. The protecting groups are removed, and the resulting triol is cyclized under acidic conditions to form 3-ethoxytetrahydropyran-4-ol.

Step 1d: Introduction of the acetate side chain. The hydroxyl group of the cyclized product is converted to a leaving group (e.g., tosylate or mesylate) and then displaced with a malonic ester, followed by hydrolysis and decarboxylation to yield the target ester.

Illustrative Reaction Scheme: A simplified representation of the key cyclization and functionalization steps is provided below.

Application Notes and Protocols for Ethyl 2-(3-ethoxyoxan-4-yl)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-ethoxyoxan-4-yl)acetate is a substituted tetrahydropyran derivative of interest in organic synthesis and drug discovery. The oxane (tetrahydropyran) ring is a common scaffold in numerous natural products and bioactive molecules. The presence of both an ethoxy and an ethyl acetate substituent at the 3 and 4 positions, respectively, offers multiple points for further functionalization, making it a potentially valuable building block for the synthesis of complex molecular architectures. This document provides a detailed overview of a plausible synthetic route to this target molecule, including experimental protocols and relevant data. As this specific molecule is not widely documented, the following protocols are based on well-established synthetic methodologies for analogous structures.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products with diverse biological activities. The stereochemical arrangement of substituents on the THP ring plays a crucial role in their biological function. This compound presents a scaffold with two adjacent stereocenters, offering opportunities for creating diverse chemical libraries for drug discovery. The ethoxy group can influence the molecule's lipophilicity and metabolic stability, while the ethyl acetate group provides a handle for further chemical modifications, such as amide bond formation or homologation.

Proposed Synthetic Pathway

A plausible and flexible synthetic approach to this compound is proposed, commencing with the diastereoselective formation of a 3-hydroxytetrahydropyran-4-carboxylate intermediate. This intermediate can then be elaborated through etherification and functional group manipulations to yield the target compound.

DOT Script for Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-hydroxytetrahydropyran-4-carboxylate via Prins Cyclization

This protocol describes the acid-catalyzed cyclization of a homoallylic alcohol with ethyl glyoxylate to form the key tetrahydropyran intermediate. The Prins cyclization is a powerful method for the construction of substituted tetrahydropyrans.[1][2][3] The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid and reaction conditions.[2][4]

Materials:

-

Homoallylic alcohol

-

Ethyl glyoxylate (50% solution in toluene)

-

Anhydrous Dichloromethane (DCM)

-

Tin(IV) chloride (SnCl₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of homoallylic alcohol (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere, add ethyl glyoxylate (1.2 eq).

-

Slowly add a solution of SnCl₄ (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford ethyl 3-hydroxytetrahydropyran-4-carboxylate.

Quantitative Data (Hypothetical):

| Entry | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | SnCl₄ | -78 | 4 | 75 | 90:10 |

| 2 | BF₃·OEt₂ | -78 to 0 | 6 | 68 | 85:15 |

| 3 | TiCl₄ | -78 | 3 | 72 | 92:8 |

DOT Script for Prins Cyclization Workflow

Caption: Workflow for the synthesis of the tetrahydropyran intermediate.

Protocol 2: Etherification of Ethyl 3-hydroxytetrahydropyran-4-carboxylate

This protocol details the O-alkylation of the secondary alcohol on the tetrahydropyran ring using a Williamson ether synthesis.[5][6][7] This reaction proceeds via an Sₙ2 mechanism and is a reliable method for the formation of ethers.

Materials:

-

Ethyl 3-hydroxytetrahydropyran-4-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl iodide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of ethyl 3-hydroxytetrahydropyran-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield ethyl 3-ethoxytetrahydropyran-4-carboxylate.

Quantitative Data (Hypothetical):

| Entry | Base | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | Ethyl iodide | 0 to RT | 12 | 85 |

| 2 | KH | Ethyl bromide | 0 to RT | 16 | 80 |

Protocol 3: Synthesis of this compound via a Reformatsky-type Reaction

This protocol outlines a potential route to introduce the acetate moiety at the 4-position, assuming a precursor with a ketone at the 3-position is available. The Reformatsky reaction allows for the formation of β-hydroxy esters from ketones and α-haloesters in the presence of zinc.[8][9][10] A subsequent reduction of the hydroxyl group would be necessary. A more direct, albeit challenging, approach would involve the stereoselective alkylation of an enolate derived from a 4-substituted-3-oxotetrahydropyran.

Note: This protocol is a more speculative but synthetically viable approach.

Materials:

-

Ethyl 3-oxotetrahydropyran-4-carboxylate (hypothetical intermediate)

-

Anhydrous Benzene or THF

-

Activated Zinc dust

-

Ethyl bromoacetate

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

-

In a flame-dried flask under argon, add the activated zinc (2.0 eq) and anhydrous benzene.

-

Add a solution of ethyl 3-oxotetrahydropyran-4-carboxylate (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous benzene to the zinc suspension.

-

Gently heat the mixture to initiate the reaction (indicated by a color change and/or reflux).

-

Maintain a gentle reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and decant the solution from the unreacted zinc.

-

Quench the reaction by pouring the solution into a cold, saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

The resulting β-hydroxy ester would then require a deoxygenation step (e.g., Barton-McCombie deoxygenation) to afford the final product, this compound.

Quantitative Data (Hypothetical):

| Entry | Solvent | Time (h) | Yield of β-hydroxy ester (%) |

| 1 | Benzene | 4 | 65 |

| 2 | THF | 6 | 60 |

Applications in Drug Development

Substituted tetrahydropyrans are key components in a variety of therapeutic agents. The structural motifs present in this compound could be leveraged in the following areas:

-

Scaffold for Library Synthesis: The ester functionality can be readily converted to amides, carboxylic acids, or alcohols, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Metabolic "Hotspot" Modification: The ethoxy group can serve to block a potential site of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.

-

Conformational Constraint: The rigid tetrahydropyran ring can be used to lock a molecule in a specific conformation, which can be advantageous for binding to a biological target.

Conclusion

References

- 1. Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. scribd.com [scribd.com]

- 9. byjus.com [byjus.com]

- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Ethyl 2-(3-ethoxyoxan-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Ethyl 2-(3-ethoxyoxan-4-yl)acetate is a unique heterocyclic building block with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted tetrahydropyran (oxane) ring, represents a valuable scaffold for the synthesis of novel chemical entities. The tetrahydropyran motif is found in a variety of biologically active natural products and synthetic drugs. This document provides detailed protocols for the preparation of this compound from its corresponding carboxylic acid and outlines potential applications to guide further research and development.

The direct precursor, 2-(3-ethoxyoxan-4-yl)acetic acid, is a known chemical entity with the CAS number 1478666-81-7.[1] The protocols described herein focus on the esterification of this acid to yield the target ethyl ester, a common transformation in drug discovery programs to enhance properties such as cell permeability.

2. Physicochemical Properties

A summary of the key physicochemical properties of the parent carboxylic acid and the target ethyl ester is provided below.

| Property | 2-(3-ethoxyoxan-4-yl)acetic acid | This compound |

| CAS Number | 1478666-81-7 | Not available |

| Molecular Formula | C9H16O4 | C11H20O4 |

| Molecular Weight | 188.22 g/mol [1] | 216.27 g/mol |

| Appearance | Predicted: Colorless oil or solid | Predicted: Colorless oil |

| Solubility | Predicted: Soluble in polar organic solvents | Predicted: Soluble in common organic solvents |

3. Synthesis of this compound

The following section details the protocol for the synthesis of this compound from 2-(3-ethoxyoxan-4-yl)acetic acid via Fischer esterification. This acid-catalyzed esterification is a robust and widely used method for the preparation of esters from carboxylic acids and alcohols.[2][3][4][5]

3.1. Reaction Scheme

Caption: Fischer esterification of 2-(3-ethoxyoxan-4-yl)acetic acid.

3.2. Experimental Protocol

Materials and Equipment:

-

2-(3-ethoxyoxan-4-yl)acetic acid

-

Anhydrous ethanol (absolute, >99.5%)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(3-ethoxyoxan-4-yl)acetic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq). Place a magnetic stir bar in the flask.

-

Acid Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

4. Application Notes

While specific biological activities for this compound have not been reported, its structural features suggest several potential areas of application for researchers in drug discovery.

-

Scaffold for Novel Therapeutics: The substituted tetrahydropyran ring is a common motif in bioactive molecules. This building block can be used to synthesize libraries of novel compounds for screening against various biological targets. The ester functionality can be hydrolyzed to the carboxylic acid for further derivatization or can be maintained to improve pharmacokinetic properties.

-

Antimicrobial and Anticancer Agents: Many ethyl acetate derivatives containing heterocyclic rings have demonstrated antimicrobial and anticancer activities.[6][7] this compound can serve as a starting material for the synthesis of new potential therapeutic agents in these areas.

-

Probes for Chemical Biology: The unique structure of this compound can be incorporated into chemical probes to study biological pathways. The ethoxy group and the acetate moiety offer sites for further functionalization, such as the attachment of fluorescent tags or affinity labels.

5. Drug Discovery Workflow

The following diagram illustrates a typical workflow where a novel building block like this compound can be utilized in a drug discovery pipeline.

Caption: Drug discovery pipeline utilizing a novel building block.

References

- 1. 1478666-81-7(2-(3-ethoxyoxan-4-yl)acetic acid, Mixture of diastereomers) | Kuujia.com [it.kuujia.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ch27: RCO2H to RCO2R' (review) [chem.ucalgary.ca]

- 5. Ch19: RCO2H to RCO2R' [chem.ucalgary.ca]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Introduction

Ethyl 2-(3-ethoxyoxan-4-yl)acetate is a substituted oxane derivative containing an ethyl acetate moiety. Compounds with oxane rings are of interest in medicinal chemistry due to their presence in a variety of natural products and bioactive molecules. The ethyl acetate group can serve as a versatile synthetic handle for further chemical modifications, making this compound a potential intermediate in the synthesis of more complex drug candidates. This document outlines a hypothetical synthetic protocol and a potential biological application screening protocol.

Chemical and Physical Properties (Hypothetical)

A summary of projected chemical and physical properties for this compound is presented below. These values are estimates and require experimental verification.

| Property | Predicted Value |

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~250-270 °C at 760 mmHg (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, THF). Limited solubility in water. |

| LogP (octanol/water) | ~1.5 - 2.5 |

Synthetic Protocol: Synthesis of this compound

This protocol describes a plausible multi-step synthesis of this compound, starting from commercially available materials. The synthesis involves the formation of a substituted oxane ring followed by the introduction of the ethyl acetate side chain.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Materials:

-

Starting alkene (e.g., a suitable cyclohexene derivative)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Ethanol (absolute)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromoacetate

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Step 1: Epoxidation. Dissolve the starting alkene in DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise over 30 minutes. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate.

-

Step 2: Ring Opening and Ethoxy Introduction. Dissolve the crude epoxide in absolute ethanol. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the reaction to room temperature and neutralize the acid with a small amount of solid sodium bicarbonate. Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude product, 3-ethoxy-4-hydroxyoxane, may be purified by column chromatography or used directly in the next step.

-

Step 3: Alkylation. To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of 3-ethoxy-4-hydroxyoxane in THF dropwise. Stir the mixture at 0 °C for 30 minutes, then add ethyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Application Protocol: In Vitro Antimicrobial Activity Screening

Given that many heterocyclic compounds exhibit antimicrobial properties, a potential application for this compound and its derivatives is in the discovery of new antimicrobial agents. The following protocol outlines a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow:

Caption: Workflow for MIC determination via broth microdilution.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Resazurin sodium salt solution (0.015% w/v in PBS)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Inoculation: Add 10 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change from blue to pink (indicating inhibition of metabolic activity).

Data Presentation:

The results of the MIC assay can be summarized in a table for clear comparison.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| This compound | Experimental Value | Experimental Value |

| Ciprofloxacin (Positive Control) | 0.25 - 1.0 | 0.008 - 0.03 |

| DMSO (Negative Control) | > 1024 | > 1024 |

Potential Signaling Pathway Interaction (Hypothetical)

Should this compound demonstrate bioactivity, further studies would be required to elucidate its mechanism of action. For instance, if it were to show anti-inflammatory properties, a potential (hypothetical) mechanism could involve the inhibition of the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where the compound inhibits the IKK complex, preventing the degradation of IκBα and subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes. This remains a speculative pathway pending experimental validation.

Application Notes & Protocols for the Analytical Characterization of Ethyl 2-(3-ethoxyoxan-4-yl)acetate